hydrogen sulfate;3-[N-methyl-4-[2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]anilino]propanenitrile
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Overview
Description
Hydrogen sulfate;3-[N-methyl-4-[2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]anilino]propanenitrile is a complex organic compound with a unique structure that combines an indolium core with a nitrile group and a hydrogen sulfate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of hydrogen sulfate;3-[N-methyl-4-[2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]anilino]propanenitrile typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the indolium core, the introduction of the nitrile group, and the attachment of the hydrogen sulfate moiety. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Advanced techniques like microwave-assisted synthesis and green chemistry principles may also be employed to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
Hydrogen sulfate;3-[N-methyl-4-[2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]anilino]propanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can modify the nitrile group or other functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxygenated derivatives, while reduction can produce amines or other reduced forms.
Scientific Research Applications
Hydrogen sulfate;3-[N-methyl-4-[2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]anilino]propanenitrile has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a valuable tool for probing biological systems and understanding molecular interactions.
Industry: Used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism by which hydrogen sulfate;3-[N-methyl-4-[2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]anilino]propanenitrile exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological processes. The compound’s structure allows it to bind to these targets and modulate their activity, leading to the observed effects.
Comparison with Similar Compounds
Similar Compounds
- 1-Butyl-3-methylimidazolium hydrogen sulfate
- 1-Ethyl-3-methylimidazolium ethyl sulfate
- 1-Methyl-3-(4-sulfobutyl)imidazolium hydrogen sulfate
Uniqueness
Hydrogen sulfate;3-[N-methyl-4-[2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]anilino]propanenitrile stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various applications and distinguishes it from other similar compounds.
Properties
CAS No. |
72319-18-7 |
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Molecular Formula |
C23H26N3.HO4S C23H27N3O4S |
Molecular Weight |
441.5 g/mol |
IUPAC Name |
hydrogen sulfate;3-[N-methyl-4-[2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]anilino]propanenitrile |
InChI |
InChI=1S/C23H26N3.H2O4S/c1-23(2)20-8-5-6-9-21(20)26(4)22(23)15-12-18-10-13-19(14-11-18)25(3)17-7-16-24;1-5(2,3)4/h5-6,8-15H,7,17H2,1-4H3;(H2,1,2,3,4)/q+1;/p-1 |
InChI Key |
SMCZLJWHBOXGOO-UHFFFAOYSA-M |
Canonical SMILES |
CC1(C2=CC=CC=C2[N+](=C1C=CC3=CC=C(C=C3)N(C)CCC#N)C)C.OS(=O)(=O)[O-] |
Origin of Product |
United States |
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